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3-(3-Phenylpropylidene)oxolan-2-one
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Overview
Description
3-(3-Phenylpropylidene)oxolan-2-one is a heterocyclic compound that belongs to the class of oxolanes It is characterized by a five-membered ring containing an oxygen atom and a double bond conjugated with a phenylpropylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Phenylpropylidene)oxolan-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-phenylpropanoic acid with ethylene glycol in the presence of a strong acid catalyst, such as sulfuric acid, to form the oxolane ring. The reaction is carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and solvents that can be easily recycled is also considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(3-Phenylpropylidene)oxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the oxolane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted oxolanes, oxo derivatives, and reduced forms of the original compound.
Scientific Research Applications
3-(3-Phenylpropylidene)oxolan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-Phenylpropylidene)oxolan-2-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
γ-Butyrolactone: A structurally similar compound with a lactone ring.
2(3H)-Furanone: Another compound with a similar ring structure but different substituents.
Uniqueness
3-(3-Phenylpropylidene)oxolan-2-one is unique due to its specific phenylpropylidene substitution, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
61836-15-5 |
---|---|
Molecular Formula |
C13H14O2 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
3-(3-phenylpropylidene)oxolan-2-one |
InChI |
InChI=1S/C13H14O2/c14-13-12(9-10-15-13)8-4-7-11-5-2-1-3-6-11/h1-3,5-6,8H,4,7,9-10H2 |
InChI Key |
RMHPKZZBGQEVHI-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)C1=CCCC2=CC=CC=C2 |
Origin of Product |
United States |
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